molecular formula C9H5FINO2 B8648727 Methyl 4-cyano-2-fluoro-5-iodobenzoate CAS No. 1149388-53-3

Methyl 4-cyano-2-fluoro-5-iodobenzoate

Cat. No. B8648727
M. Wt: 305.04 g/mol
InChI Key: QJCSKRLXMCYEFF-UHFFFAOYSA-N
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Patent
US08012956B2

Procedure details

To a solution of methyl 5-amino-4-cyano-2-fluorobenzoate (437 mg, 2.2 mmol) in THF (13 mL) was added copper(I) iodide (419 mg, 2.2 mmol), diiodomethane (890 uL, 11 mmol), and isoamyl nitrite (890 uL, 6.6 mmol). The solution was heated to reflux for 4 h and was then allowed to cool to room temperature. After dilution with ethyl acetate, water was added and the mixture was filtered through celite. The biphasic filtrate was partitioned. The organic phase was dried over magnesium sulfate, filtered, and concentrated. The residue was then subject to column chromatography to provide impure methyl 4-cyano-2-fluoro-5-iodobenzoate (452 mg, ˜63% purity, ˜0.93 mmol). The remainder of the material consisted primarily of methyl 4-cyano-2-fluorobenzoate and was carried forward into the subsequent reaction without further purification. 1H NMR (400 MHz, CDCl3): 8.44 (d, 1H), 7.43 (d, 1H), 3.97 (s, 3H); MS (EI) for C9H5FINO2: 305 (M+).
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
890 μL
Type
reactant
Reaction Step One
Quantity
890 μL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
419 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:13]#[N:14])=[CH:4][C:5]([F:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[I:15]CI.N(OCCC(C)C)=O.C(OCC)(=O)C>C1COCC1.[Cu]I.O>[C:13]([C:3]1[C:2]([I:15])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([F:12])[CH:4]=1)#[N:14]

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
NC=1C(=CC(=C(C(=O)OC)C1)F)C#N
Name
Quantity
890 μL
Type
reactant
Smiles
ICI
Name
Quantity
890 μL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C1CCOC1
Name
copper(I) iodide
Quantity
419 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The biphasic filtrate was partitioned
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=O)OC)C=C1I)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.93 mmol
AMOUNT: MASS 452 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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